molecular formula C20H16N2O4S B2756391 4-methoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 922027-42-7

4-methoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2756391
CAS RN: 922027-42-7
M. Wt: 380.42
InChI Key: PYEQQMWHJRZFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It also contains a benzofuran moiety, which is a heterocyclic compound that consists of a benzene ring fused to a furan ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a benzofuran moiety . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzofuran moiety is a heterocyclic compound that consists of a benzene ring fused to a furan ring .

Scientific Research Applications

Antimicrobial Agents

The benzofuran core of the compound is recognized for its antimicrobial properties . Research suggests that derivatives of benzofuran, like our compound of interest, can be potent antimicrobial agents. They work by disrupting microbial cell walls or interfering with essential bacterial enzymes. This makes them valuable in the fight against antibiotic-resistant strains of bacteria.

Anti-Inflammatory and Analgesic Activities

Compounds with a similar structure have shown promising anti-inflammatory and analgesic activities . They may inhibit the production of pro-inflammatory cytokines or block pain signals in the nervous system. This could potentially lead to new treatments for chronic inflammatory diseases and pain management.

Anticancer Potential

Benzofuran derivatives have been identified as having significant anticancer activities . They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation. The compound could be part of targeted therapies that aim to minimize side effects compared to traditional chemotherapy.

Treatment of Skin Diseases

Some benzofuran derivatives are used in treating skin conditions like psoriasis and certain types of skin cancer . They may act by modulating the immune response in the skin or directly affecting the growth of abnormal skin cells.

Synthesis of New Pharmaceutical Compounds

The compound’s structure serves as a scaffold for synthesizing new pharmaceuticals . Its molecular framework can be modified to enhance its biological activity or reduce toxicity, leading to the development of new drugs.

Bioavailability Improvement

The benzofuran moiety has been involved in the development of compounds with improved bioavailability . This means that drugs derived from this compound could be more effectively absorbed and utilized by the body, which is crucial for the efficacy of oral medications.

Future Directions

The future directions for research on “4-methoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, research could focus on improving the synthesis methods for these compounds and exploring their mechanisms of action .

properties

IUPAC Name

4-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-14-5-3-12(4-6-14)19(23)22-20-21-16(11-27-20)18-10-13-9-15(25-2)7-8-17(13)26-18/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEQQMWHJRZFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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